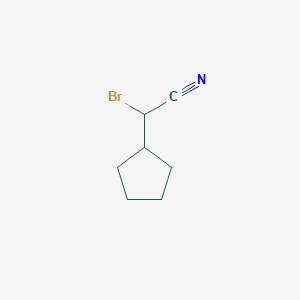

2-Bromo-2-cyclopentylacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Applications De Recherche Scientifique

1. Construction of Indole Skeletons

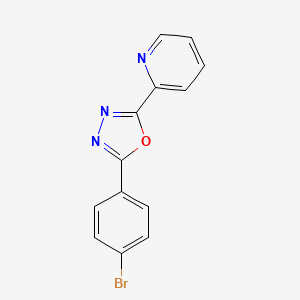

The development of a palladium-catalyzed tandem addition/cyclization method has been significant in constructing indole skeletons. This strategy utilizes 2-(2-aminoaryl)acetonitriles for direct construction, showing good functional group tolerance and chemoselectivity. Halogen substituents like bromo are amenable to further synthetic elaborations, expanding product diversity (Yu et al., 2017).

2. Bromo-cyanomethylative Cyclization of Enynes

A copper-catalyzed bromo-cyanomethylative cyclization of 1,6-enynes has been demonstrated, involving 2-bromoacetonitrile. This process enables alkyl radical generation and triggers a radical addition/cyclization/bromination sequence, yielding various vinyl C-Br bonds containing functionalized heterocycles (Zhu et al., 2022).

3. Formation of Cyclopropane Derivatives

The reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles, including a process involving a double Michael addition followed by ring closure via internal nucleophilic substitution of the halogen, leads to the formation of cyclopropane bis-lactones. This showcases the utility of bromo-substituted compounds in complex molecular construction (Fariña et al., 1986).

4. Preparation of 2-Bromo-1-Alkenes from 1-Alkynes

The microwave-assisted hydrobromination of 1-alkynes using a combination of lithium bromide (LiBr), chlorotrimethylsilane (TMSCl), and tetraethylammonium bromide (TEAB) in acetonitrile offers a clean and convenient method to generate 2-bromo-1-alkenes. This highlights the role of bromo compounds in synthesizing alkenes (Bunrit et al., 2011).

5. Synthesis of Benzocyclotrimers

2-Bromo-3-(trimethylstannyl)cyclopenta-1,3-diene serves as a key intermediate for synthesizing vic-bromo(trimethylstannyl)bicycloolefins via Diels–Alder reaction. The cycloadducts can be cyclotrimerized to afford functionalized benzocyclotrimers, demonstrating the utility of bromo compounds in complex ring formation (Dalkılıç et al., 2009).

6. Antibacterial Activity of Cyanopyridine Derivatives

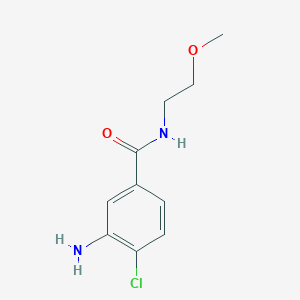

2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile was used as a substrate for synthesizing new cyanopyridine derivatives, which were evaluated for their antimicrobial activity against various bacteria. This highlights the potential biological applications of bromo-substituted compounds (Bogdanowicz et al., 2013).

Propriétés

IUPAC Name |

2-bromo-2-cyclopentylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN/c8-7(5-9)6-3-1-2-4-6/h6-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOYEUORMICJQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2-cyclopentylacetonitrile | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2962818.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2962825.png)

![2-(2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide](/img/structure/B2962826.png)

![4-[(4-Fluorobenzyl)sulfanyl]aniline](/img/structure/B2962829.png)

![(5-Fluoro-6-methylpyridin-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2962836.png)

![4-Chloro-N-[1,1-dimethyl-2-(pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide](/img/structure/B2962837.png)